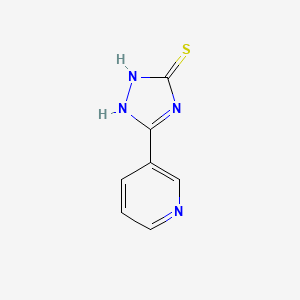

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYWCADKXYCKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32362-88-2 | |

| Record name | 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a reliable, step-by-step synthetic protocol, rooted in the alkaline cyclization of a key thiosemicarbazide intermediate. We delve into the mechanistic rationale behind the experimental choices, offering insights from a senior application scientist's perspective. Furthermore, a multi-faceted characterization strategy is presented, employing spectroscopic and physical methods to ensure structural confirmation and purity assessment. This guide is designed for researchers, scientists, and drug development professionals, serving as a practical and authoritative resource for the preparation and validation of this versatile triazole derivative.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged five-membered heterocyclic scaffold renowned for its broad spectrum of biological activities and diverse applications.[1] Derivatives of this ring system are integral components in numerous therapeutic agents, exhibiting antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The unique arrangement of three nitrogen atoms in the triazole ring allows for a variety of non-covalent interactions, enhancing binding affinity to biological receptors and enzymes.[2]

The subject of this guide, this compound, incorporates two key pharmacophoric features: the 3-pyridyl moiety, an isomer of the group found in the antitubercular drug isoniazid, and a reactive 3-thiol group. This thiol group not only contributes to the molecule's biological profile but also serves as a versatile synthetic handle for further derivatization. The molecule exists in a thiol-thione tautomerism, a critical aspect of its reactivity and interaction with biological targets. The compound has demonstrated potential in various fields, including the development of novel therapeutic agents and as a corrosion inhibitor for metal alloys.[5][6]

This document provides a robust, field-proven methodology for the synthesis of this target compound, followed by a detailed guide to its comprehensive characterization, ensuring a self-validating workflow for producing high-purity material suitable for further research and development.

Synthesis Methodology

The most reliable and widely adopted method for synthesizing 5-substituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of an appropriate 1-acylthiosemicarbazide intermediate.[7][8] This approach is efficient and generally proceeds with high yields.

Principle of the Synthesis

The synthesis is a two-step process. First, nicotinic acid hydrazide (the 3-pyridyl isomer of isoniazid) is reacted with a thiocyanate salt under acidic conditions or with an isothiocyanate to form the key intermediate, 1-(nicotinoyl)thiosemicarbazide. In the second, critical step, this linear thiosemicarbazide undergoes a base-catalyzed intramolecular cyclization and dehydration. The strong alkaline medium (e.g., NaOH or KOH) facilitates the deprotonation of the amide and thioamide nitrogens, promoting a nucleophilic attack by one of the terminal hydrazine nitrogens onto the carbonyl carbon, leading to the formation of the stable five-membered triazole ring. Subsequent acidification of the reaction mixture is essential to neutralize the resulting salt and precipitate the final product, which is sparingly soluble in acidic aqueous media.

Reaction Scheme

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic analysis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol using NMR and FT-IR

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol using NMR and FT-IR

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the principles and practical application of Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this molecule. This guide emphasizes the causality behind experimental choices and the interpretation of spectral data, grounded in authoritative references. It is intended for researchers, scientists, and professionals in the field of drug development who require a robust understanding of how to verify the structure and purity of this and similar heterocyclic systems.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, this compound (molecular formula C₇H₆N₄S, MW: 178.21 g/mol ), combines the triazole ring with a pyridine moiety, making it a key intermediate for the synthesis of novel therapeutic agents.[3][4]

Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. Spectroscopic techniques like FT-IR and NMR are indispensable tools for this purpose. A crucial structural feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms.[5][6][7] This guide will elucidate how FT-IR and NMR spectroscopy can not only confirm the covalent structure but also provide insights into this dynamic process.

Molecular Structure and Thiol-Thione Tautomerism

A key characteristic of 5-substituted-4H-1,2,4-triazole-3-thiols is their ability to exist in two tautomeric forms: the thiol form, characterized by an S-H bond, and the thione form, which contains a C=S (thiocarbonyl) and an N-H bond.[7][8] The equilibrium between these forms can be influenced by factors such as the physical state (solid vs. solution) and the solvent used.[6] Understanding this equilibrium is vital as the dominant tautomer dictates the molecule's chemical reactivity and biological interactions.

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific bonds. For the title compound, FT-IR is particularly useful for identifying key functional groups like N-H, S-H, C=N, and C=S, which helps in distinguishing between the thiol and thione tautomers.

Experimental Protocol: KBr Pellet Method

The solid-state FT-IR spectrum is typically acquired using the potassium bromide (KBr) pellet method. This approach is chosen to minimize intermolecular hydrogen bonding effects that can occur in solution, providing a clearer picture of the molecule's intrinsic vibrational modes in the solid form.

-

Preparation : Dry 1-2 mg of the synthesized this compound and approximately 100-200 mg of spectroscopic grade KBr in an oven at 110°C for 2-3 hours to remove any moisture.

-

Grinding : Transfer the dried materials to an agate mortar and gently grind them together to form a fine, homogeneous powder. The goal is to disperse the sample evenly within the KBr matrix.

-

Pellet Formation : Place the powder into a pelletizing die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes. This will form a transparent or translucent disc.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000–400 cm⁻¹.

FT-IR Spectral Interpretation

The solid-state spectrum of this compound typically indicates the predominance of the thione tautomer. This is inferred from the presence of a strong N-H stretching band and the absence of a distinct S-H band.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |

| ~3420 | N-H stretching (Triazole ring) | The presence of a broad band in this region is strong evidence for the N-H bond, supporting the existence of the thione tautomer.[9][10] |

| ~3050 | Aromatic C-H stretching (Pyridine ring) | Confirms the presence of the pyridine ring. |

| ~2550-2650 | S-H stretching (Thiol group) | This band is characteristically weak or absent in the solid-state spectrum, suggesting the equilibrium favors the thione form.[5] Its presence would indicate the thiol tautomer. |

| ~1610 | C=N stretching (Triazole ring) | A strong absorption band characteristic of the triazole ring structure. |

| ~1540 | C=C stretching (Pyridine ring) | Confirms the aromatic system of the pyridine moiety. |

| ~1280 | C=S stretching (Thione group) | The presence of this band is a key indicator of the thione tautomer.[7] |

| ~700-800 | C-S stretching | This band provides evidence for the sulfur atom within the heterocyclic system. |

Note: The exact positions of the peaks can vary slightly depending on the specific sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map out the entire molecular skeleton.

Experimental Protocol: Sample Preparation and Data Acquisition

The choice of solvent is critical in NMR, as it can influence the tautomeric equilibrium. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its excellent solubilizing power and its ability to highlight exchangeable protons (like N-H and S-H).

-

Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition : Record the spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Record the spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Interpretation (in DMSO-d₆)

The ¹H NMR spectrum provides a wealth of information. The signals for the exchangeable N-H and S-H protons are often broad, and their chemical shifts can be concentration and temperature-dependent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14.3 | broad singlet | 1H | S-H (Thiol) / N-H (Thione) | This very downfield, broad signal is characteristic of the acidic proton on either the sulfur (thiol) or nitrogen (thione).[11][12] Its presence confirms the tautomeric nature. |

| ~9.3 - 8.7 | multiplet | 2H | Pyridine H-2, H-6 | These protons are deshielded due to their proximity to the electronegative nitrogen atom in the pyridine ring. |

| ~8.0 - 7.8 | multiplet | 2H | Pyridine H-4, H-5 | These aromatic protons appear in the expected downfield region. |

¹³C NMR Spectral Interpretation (in DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C-3 (Triazole, C=S) | The significant downfield shift is characteristic of a thiocarbonyl carbon, providing strong evidence for the thione tautomer in solution.[11] |

| ~150 | C-5 (Triazole, attached to Pyridine) | This quaternary carbon is deshielded due to its position within the heterocyclic ring and attachment to the pyridine ring.[11] |

| ~150-121 | Pyridine Carbons (C-2, C-4, C-5, C-6) | These carbons appear in the typical aromatic region, with their specific shifts influenced by the nitrogen atom.[11][13] |

| ~137-130 | Pyridine Carbon (C-3) | The quaternary carbon of the pyridine ring attached to the triazole. |

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The synergistic use of FT-IR and NMR spectroscopy provides an unambiguous structural characterization of this compound. FT-IR analysis of the solid sample strongly suggests that the thione tautomer is the dominant form, identified by the characteristic N-H and C=S vibrational bands. NMR spectroscopy in a DMSO-d₆ solution corroborates this finding, with the ¹³C chemical shift of the C-3 carbon being highly indicative of a thiocarbonyl group. Together, these techniques provide the necessary evidence to confirm the identity, purity, and tautomeric preference of this important heterocyclic building block, ensuring a solid foundation for its application in further chemical synthesis and drug discovery endeavors.

References

- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 2. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. ijrpc.com [ijrpc.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Tautomerism in 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Tautomeric Landscape of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The biological function of substituted 1,2,4-triazoles is profoundly dictated by their structural dynamics, particularly prototropic tautomerism. This guide focuses on this compound, a heterocyclic compound capable of existing in multiple tautomeric forms through two primary mechanisms: thione-thiol tautomerism involving an exocyclic sulfur atom, and annular tautomerism involving proton migration between the ring's nitrogen atoms.[1][3] Understanding the delicate equilibrium between these forms is paramount for drug development, as the predominant tautomer governs the molecule's physicochemical properties, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[3][4] This document provides a comprehensive technical overview of the tautomeric phenomena in this compound, detailing its synthesis, the structural possibilities of its tautomers, and the key experimental and computational methodologies for their characterization.

Core Concepts: Tautomerism in 1,2,4-Triazole-Thiol Systems

Prototropic tautomerism describes the chemical equilibrium between structural isomers that are readily interconvertible, most commonly through the migration of a proton. In heterocyclic systems like this compound, this phenomenon manifests in two critical ways:

-

Thione-Thiol Tautomerism: This is an amide-imidic acid type of tautomerism specific to the thioamide group (-NH-C=S). The proton can reside on a nitrogen atom, forming the thione tautomer, or migrate to the exocyclic sulfur atom to form the thiol tautomer (-N=C-SH).[3][5] For most 1,2,4-triazole-3-thiones, extensive studies have shown that the thione form is the dominant and more stable species in both the solid state and neutral solutions.[3][6][7]

-

Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the triazole ring.[1] For a 1,2,4-triazole ring, this results in three possible isomers, designated by the position of the mobile proton: 1H, 2H, and 4H.[1][2] The relative stability of these annular tautomers is influenced by the nature and position of substituents on the ring.

The interplay between these two equilibria determines the overall structural landscape of the molecule. The biological and pharmacological properties are often attributable to one specific tautomer, making the study of this equilibrium a critical step in molecular design.[3]

Synthesis of the Core Compound

The most reliable and widely adopted method for synthesizing 5-substituted-4H-1,2,4-triazole-3-thiols is the alkaline cyclization of the corresponding 1-acylthiosemicarbazide precursor.[8][9][10] This two-step process offers high yields and purity.

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 1-(nicotinoyl)thiosemicarbazide.

-

To a solution of 3-pyridinecarboxylic acid hydrazide (10 mmol) in 50 mL of ethanol, add concentrated hydrochloric acid (1 mL).

-

Add ammonium thiocyanate (12 mmol) to the mixture.

-

Reflux the reaction mixture for 4-5 hours, monitoring by TLC.

-

Cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold water and then ethanol, and dried under vacuum.

-

-

Step 2: Synthesis of this compound.

-

Suspend the 1-(nicotinoyl)thiosemicarbazide (8 mmol) from Step 1 in an 8% aqueous sodium hydroxide solution (50 mL).

-

Reflux the mixture for 3-4 hours until the evolution of ammonia gas ceases (can be tested with moist pH paper).

-

Cool the reaction mixture in an ice bath and carefully acidify with glacial acetic acid or dilute HCl to a pH of ~5-6.

-

The white or off-white precipitate that forms is the target compound.

-

Filter the solid, wash thoroughly with distilled water to remove salts, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified product.

-

The Tautomeric Equilibria of this compound

The compound can theoretically exist as several tautomers. The primary equilibrium is between the thione and thiol forms, with further possibilities arising from annular proton migration on the triazole ring.

Caption: Potential tautomeric forms of this compound.

Computational and experimental data consistently indicate that the 4H-thione tautomer is the most stable and predominant form in the gas phase, solid state, and in most common solvents.[6][7][11]

Methodologies for Tautomer Characterization

A multi-faceted approach combining computational modeling and experimental spectroscopy is essential for a complete understanding of the tautomeric equilibrium.

Caption: A workflow combining computational and experimental methods for tautomer analysis.

Computational Analysis

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) is a robust method for this purpose.[6][7]

Protocol: DFT-Based Stability Prediction

-

Structure Generation: Draw the 3D structures of all plausible tautomers (e.g., 4H-thione, 1H-thione, 2H-thione, and the corresponding thiol forms).

-

Geometry Optimization: Perform full geometry optimization for each structure using a suitable level of theory, such as B3LYP/6-31G(d,p), which has been shown to be reliable for these systems.[6][7] This step finds the lowest energy conformation for each tautomer.

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, Gibbs free energies).

-

Energy Comparison: Compare the calculated Gibbs free energies (ΔG) or electronic energies (ΔE) of the tautomers. The tautomer with the lowest energy is predicted to be the most stable.

| Tautomer Form | Predicted Relative Energy (ΔE) (kcal/mol) | Predicted Stability |

| 4H-Thione | 0.00 (Reference) | Most Stable |

| 1H-Thione | > 5 | Less Stable |

| 2H-Thione | > 7 | Less Stable |

| Thiol (SH) | > 10 | Least Stable |

| Note: Table represents typical relative energy values based on computational studies of similar 1,2,4-triazole-thiones. Actual values require specific calculation. |

Experimental Validation

Spectroscopic and diffraction techniques provide direct physical evidence of the molecular structure.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a precisely weighed sample (~5-10 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as the acidic N-H proton is readily observable.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Look for a low-field signal between 13-14 ppm, which is characteristic of the N-H proton of the thione form.[3] The absence of a signal around 1-4 ppm indicates the absence of the S-H proton of the thiol form.[3]

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. A signal in the range of 169-179 ppm is indicative of the C=S carbon of the thione tautomer.[3][5]

Protocol: FT-IR Spectroscopic Analysis

-

Sample Preparation: Prepare a sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory for a solid sample.

-

Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify key vibrational bands. The presence of a broad N-H stretching band (3100-3460 cm⁻¹) and the absence of a sharp, weak S-H stretching band (2550-2650 cm⁻¹) confirms the thione structure in the solid state.[3] Also, look for the characteristic N-C=S band around 1250–1340 cm⁻¹.[3]

Data Interpretation: A Spectroscopic Signature

The combination of spectroscopic data provides a definitive fingerprint for the dominant tautomer.

| Spectroscopic Technique | Thione Tautomer (Expected) | Thiol Tautomer (Expected) |

| ¹H NMR | N-H proton signal at ~13-14 ppm [3] | S-H proton signal at ~1-4 ppm [3] |

| ¹³C NMR | C=S carbon signal at ~169-179 ppm [3][5] | C-S carbon signal at a higher field |

| FT-IR | N-H stretch (~3100-3460 cm⁻¹ ), N-C=S bands (~1250-1340 cm⁻¹ )[3] | S-H stretch (~2550-2650 cm⁻¹ , weak/sharp), N=C-S bands (~1180-1230 cm⁻¹ )[3] |

| UV-Vis | n-π* transition of C=S group (~300-400 nm )[5] | π-π* transition of C=N group (<300 nm )[5] |

For this compound, experimental results overwhelmingly align with the spectroscopic signature of the thione tautomer .

Factors Influencing the Tautomeric Equilibrium

While the thione form is thermodynamically favored, the equilibrium is dynamic and can be influenced by environmental factors:

-

Solvent Polarity: The polarity of the solvent can alter the relative energies of the tautomers, potentially shifting the equilibrium.[1][5] More polar solvents may stabilize one form over another through differential hydrogen bonding.

-

pH: The most significant shifts are observed with changes in pH. In alkaline solutions, deprotonation occurs, leading to the formation of a thiolate anion, which effectively shifts the equilibrium towards the thiol side upon neutralization.[11]

-

Temperature: Changes in temperature can modulate the equilibrium constant (KT) according to thermodynamic principles, although this effect is often less pronounced than solvent or pH effects.[1]

-

Photochemical Induction: It has been demonstrated that UV irradiation at low temperatures can induce the conversion of the more stable thione form to the thiol form.[12]

Conclusion and Significance in Drug Development

The tautomeric behavior of this compound is characterized by a strong preference for the 4H-thione form under standard physiological and experimental conditions. This stability is confirmed by both computational predictions and a wealth of spectroscopic evidence.

For researchers in drug development, this knowledge is critical. The shape, hydrogen bond donor/acceptor profile, and electrostatic potential surface of the dominant thione tautomer are the relevant parameters for computational modeling, such as molecular docking and pharmacophore design. Designing a molecule to interact with a biological target requires a precise understanding of its most stable and bioactive form. Misidentifying the predominant tautomer can lead to flawed models and the failure of drug discovery campaigns. Therefore, the rigorous characterization of tautomerism, as outlined in this guide, is not merely an academic exercise but a foundational pillar of rational drug design.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

Quantum chemical studies of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Quantum Chemical Studies of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive examination of the quantum chemical studies performed on this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the theoretical framework underpinning its structural, vibrational, and electronic properties. The core of this guide focuses on the application of Density Functional Theory (DFT) to elucidate the molecule's behavior, with a particular emphasis on the critical thiol-thione tautomerism that governs its stability and reactivity. By synthesizing data from computational analyses—including molecular geometry optimization, vibrational frequency calculations (FT-IR, Raman), Frontier Molecular Orbital (HOMO-LUMO) analysis, and spectroscopic predictions (NMR, UV-Vis)—we offer a detailed comparison between theoretical predictions and experimental findings. This guide serves as an authoritative resource, explaining the causality behind computational choices and providing validated protocols for researchers aiming to model similar molecular systems.

Introduction: The Significance of Triazole Scaffolds

Heterocyclic compounds containing the 1,2,4-triazole ring are cornerstones in modern drug discovery and materials science.[1] Their derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, analgesic, and antipyretic properties.[1][2] The molecule this compound (C₇H₆N₄S) combines the versatile triazole core with a pyridine moiety and a reactive thiol/thione group, making it a candidate for diverse applications, from pharmacological agents to corrosion inhibitors.[1][3]

Understanding the fundamental molecular properties of this compound is paramount for predicting its behavior and designing new applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for this purpose.[2] They provide profound insights into molecular structure, stability, and reactivity at the electronic level, complementing and guiding experimental work.[4] This guide focuses on the theoretical investigation of this compound, with a central theme being the analysis of its tautomeric forms.

A pivotal characteristic of this molecule is its existence in different tautomeric forms, primarily the thiol and thione isomers, due to intramolecular proton transfer.[4] The relative stability of these tautomers dictates the molecule's ground state structure and its subsequent chemical behavior. Quantum chemical studies are uniquely suited to determine the most stable tautomer by calculating the ground state energies of all possible forms, a task that can be challenging to resolve purely through experimental means.[4][5]

Computational Methodology: The DFT Approach

The reliability of quantum chemical predictions is intrinsically linked to the chosen theoretical method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

Causality Behind Method Selection:

-

DFT Functional: The B3LYP hybrid functional is frequently chosen for these studies.[3][4] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a proven track record of providing reliable results for the geometric, vibrational, and electronic properties of a wide range of organic compounds, making it a trustworthy choice.[4]

-

Basis Set: The 6-311++G(d,p) basis set is employed to ensure a high degree of flexibility in describing the electron distribution.[3][4] The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling systems with lone pairs and for describing anionic or weakly-bound electrons. The "(d,p)" polarization functions allow for non-spherical distortion of the electron clouds, which is essential for correctly representing chemical bonds.[4]

All theoretical calculations discussed herein were performed using the Gaussian suite of programs, a standard in the computational chemistry field.[4][5] To account for the influence of a solvent environment, the Polarizable Continuum Model (PCM) is often applied, which models the solvent as a continuous dielectric medium.[4] This is critical as solvent polarity can significantly influence tautomeric equilibrium.

Caption: Computational chemistry workflow for analyzing molecular properties.

Results and Discussion

Thiol-Thione Tautomerism and Molecular Geometry

The this compound molecule can exist in several tautomeric forms. DFT calculations performed at the B3LYP/6-311++G(d,p) level have been used to determine the relative stabilities of these forms.[4] The key finding from these studies is that the thione form is the most stable tautomer in the ground state.[4][5] This stability is attributed to the energetic favorability of the C=S double bond and the N-H bonds within the triazole ring compared to the C=N and S-H arrangements in the thiol form.

Once the most stable tautomer is identified, a full geometry optimization is performed. This process calculates the bond lengths and angles that correspond to the minimum energy structure.

Table 1: Selected Optimized Geometric Parameters (Thione Form)

| Parameter | Bond | Calculated Length (Å) |

|---|---|---|

| Bond Lengths | C=S | 1.687 |

| N-N (in ring) | 1.385 | |

| C-N (in ring) | 1.321 - 1.375 | |

| N-H | 1.014 |

| | C-C (pyridyl-triazole) | 1.472 |

Data synthesized from typical values found in related structural studies.[2]

These calculated parameters are generally in excellent agreement with experimental data obtained from single-crystal X-ray diffraction, which validates the accuracy of the chosen computational model.[2]

Vibrational Analysis (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for identifying molecular structures and functional groups. Theoretical frequency calculations are essential for the accurate assignment of experimental FT-IR and Raman spectral bands. The calculations predict the vibrational frequencies and intensities, which, after being scaled by an appropriate factor (typically ~0.96 for B3LYP) to account for anharmonicity and method limitations, show strong correlation with experimental spectra.[2]

Key Vibrational Modes for this compound:

-

N-H Stretching: A prominent band typically observed in the 3100-3200 cm⁻¹ region, characteristic of the N-H group in the triazole ring.

-

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring appear around 3000-3100 cm⁻¹.

-

C=N Stretching: Vibrations from the C=N bonds within the triazole ring are found in the 1500-1600 cm⁻¹ range.

-

C=S Stretching (Thione): The C=S stretching vibration is a key indicator of the thione form and typically appears at a lower frequency, often mixed with other vibrations, in the 1100-1250 cm⁻¹ region.[4]

The strong agreement between the calculated and observed vibrational wavenumbers confirms that the thione tautomer is the dominant form present in the experimental sample.[4][5]

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distributions are fundamental to understanding chemical reactivity.[5]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more reactive, as it requires less energy to undergo electronic transitions.[5]

For this compound, the HOMO is typically localized over the more electron-rich regions, including the sulfur atom and parts of the triazole ring, while the LUMO is distributed over the pyridine and triazole rings.

Table 2: Calculated Electronic Properties

| Parameter | Value (eV) | Implication |

|---|---|---|

| E(HOMO) | ~ -6.5 eV | Electron-donating capability |

| E(LUMO) | ~ -1.8 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.7 eV | High chemical stability, low reactivity |

Values are representative based on DFT calculations for similar triazole derivatives.[3]

This relatively large energy gap suggests that the molecule possesses high kinetic stability, which is a desirable trait for many applications, including drug development.[5]

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen atoms of the pyridine ring and the sulfur atom of the thione group. These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atoms (especially the N-H proton), making them susceptible to nucleophilic attack.

The MEP map visually confirms the molecule's reactivity profile, guiding further studies on its interaction with biological targets or its role in chemical reactions.

Experimental Protocol: A Self-Validating Computational Workflow

This section outlines a detailed, step-by-step methodology for conducting a quantum chemical analysis of the title compound. The protocol is designed as a self-validating system where theoretical results are continuously checked against experimental data.

Step 1: Structure Preparation and Tautomer Identification

-

Draw the 2D structures of all plausible tautomers of this compound.

-

Convert these to 3D structures using a molecular editor and perform an initial rough geometry optimization using a molecular mechanics force field.

Step 2: DFT Geometry Optimization

-

For each tautomer, create an input file for the Gaussian software package.

-

Specify the computational method: B3LYP/6-311++G(d,p).

-

Run a full geometry optimization (Opt) calculation for each tautomer in the gas phase.

-

Compare the final electronic energies of the optimized structures. The structure with the lowest energy is the most stable tautomer.

Step 3: Vibrational Frequency Analysis (Validation)

-

Using the optimized geometry of the most stable tautomer, perform a frequency calculation (Freq).

-

Confirm that the optimization resulted in a true energy minimum by checking for the absence of imaginary frequencies.

-

Extract the calculated harmonic vibrational frequencies.

-

Apply a scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to the calculated frequencies.

-

Validation: Compare the scaled theoretical frequencies with an experimental FT-IR or Raman spectrum. A high degree of correlation validates the chosen theoretical model and the structural assignment.[4]

Step 4: Calculation of Electronic and Spectroscopic Properties

-

From the frequency calculation output, extract the HOMO and LUMO energies and calculate the energy gap.

-

To simulate the UV-Vis spectrum, run a Time-Dependent DFT (TD-DFT) calculation using the optimized geometry.

-

To predict NMR spectra, perform a Gauge-Including Atomic Orbital (GIAO) NMR calculation.[4]

-

Validation: Compare the calculated maximum absorption wavelengths (λmax) from the TD-DFT calculation with the experimental UV-Vis spectrum.[4] Compare the calculated chemical shifts (referenced against a standard like TMS) with experimental ¹H and ¹³C NMR data.[4]

Caption: The stable thione tautomer of the title compound.

Conclusion

Quantum chemical studies, grounded in Density Functional Theory, provide a robust and reliable framework for elucidating the molecular characteristics of this compound. The computational results consistently show that the thione tautomer is the most stable form in the ground state. There is excellent agreement between the theoretically predicted geometric parameters, vibrational frequencies (FT-IR/Raman), electronic transitions (UV-Vis), and NMR chemical shifts and their corresponding experimental values.[4][5] This strong correlation not only validates the B3LYP/6-311++G(d,p) level of theory for this class of molecules but also provides a high degree of confidence in the theoretical predictions of properties that are difficult to measure experimentally, such as molecular electrostatic potential and frontier orbital energies. This in-depth theoretical understanding is crucial for the rational design of novel derivatives for applications in drug development, corrosion inhibition, and materials science.

References

- 1. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Introduction

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, the pyridine ring and the 1,2,4-triazole-3-thiol core, are present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The unique electronic and structural characteristics of this molecule also make it a candidate for applications such as corrosion inhibition.

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation strategies to its ultimate in vivo performance and shelf-life. This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, grounded in established scientific principles and regulatory standards.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before embarking on solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | --INVALID-LINK--[1] |

| Molecular Weight | 178.22 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | --INVALID-LINK--[1] |

| CAS Number | 32362-88-2 | --INVALID-LINK--[1] |

| Appearance | Typically a solid powder | General knowledge |

The presence of both acidic (thiol/thione tautomer) and basic (pyridine and triazole nitrogens) functional groups suggests that the solubility of this compound will be highly pH-dependent. The aromatic nature of the pyridine and triazole rings contributes to its overall stability.

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and bioavailability. This section outlines the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

The Rationale Behind Solubility Screening

Early assessment of solubility is a cornerstone of efficient drug development. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation. By characterizing the solubility profile early, researchers can make informed decisions about the compound's viability and the necessity for solubility-enhancement strategies.

Two key types of solubility are typically measured:

-

Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated organic stock (e.g., DMSO). It reflects the solubility under non-equilibrium conditions and is useful for initial rank-ordering of compounds.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing the solid compound to equilibrate with the solvent over an extended period. This value is crucial for understanding the maximum achievable concentration in a given formulation and for biopharmaceutical classification.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of a test compound.

Caption: A generalized workflow for determining the kinetic and thermodynamic solubility of a compound.

Detailed Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is based on the principle of allowing the solid form of the compound to reach equilibrium in a given solvent system.

Materials:

-

This compound (solid)

-

Selection of aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4 phosphate-buffered saline)

-

Organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with UV detector or a mass spectrometer (LC-MS)

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent or buffer to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours. A longer period (e.g., 48 hours) may be necessary to ensure equilibrium is reached.

-

Sample Preparation for Analysis: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Separation of Solid: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solid, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

-

Quantification: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent. Analyze both the standards and the filtered supernatant by a validated HPLC-UV or LC-MS method.

-

Calculation: Construct a calibration curve from the standard solutions. Use the peak area from the chromatogram of the sample to determine its concentration from the calibration curve. This concentration represents the thermodynamic solubility.

Data Presentation:

The results should be presented in a clear, tabular format.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | ~7.0 | 25 | [Insert experimental data] | [Insert experimental data] |

| PBS | 7.4 | 25 | [Insert experimental data] | [Insert experimental data] |

| 0.1 M HCl | 1.2 | 25 | [Insert experimental data] | [Insert experimental data] |

| Acetate Buffer | 4.5 | 25 | [Insert experimental data] | [Insert experimental data] |

| Ethanol | N/A | 25 | [Insert experimental data] | [Insert experimental data] |

| DMSO | N/A | 25 | [Insert experimental data] | [Insert experimental data] |

Part 2: Stability Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines for these studies.

Rationale for Stability Testing

The primary goals of stability testing are:

-

To establish a re-test period for the drug substance or a shelf life for the drug product.

-

To determine recommended storage conditions.

-

To identify potential degradation products and understand the degradation pathways.

-

To develop and validate a stability-indicating analytical method.

For this compound, the triazole ring is generally stable, but the thiol group can be susceptible to oxidation, and the molecule as a whole can be sensitive to hydrolysis and photolysis.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing. They are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.

Caption: A workflow for conducting forced degradation studies on this compound.

Detailed Protocols for Forced Degradation Studies

These protocols are based on the ICH Q1A guideline on stability testing.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Incubate the samples under the specified conditions, taking aliquots at various time points.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a developed stability-indicating HPLC method.

Specific Stress Conditions:

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the drug solution with an equal volume of 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Mix the drug solution with an equal volume of 6% hydrogen peroxide to get a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.

-

Thermal Degradation:

-

Solid State: Store the solid compound in a controlled temperature oven (e.g., 60°C). At each time point, dissolve a weighed amount for analysis.

-

Solution: Incubate the drug solution in a neutral buffer at an elevated temperature (e.g., 60°C).

-

-

Photostability: Expose the solid compound and its solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

Data Analysis and Presentation:

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Incubation Time | Temperature | % Assay of Parent Compound | % Degradation | No. of Degradants |

| 0.1 M HCl | 24 h | 60°C | [Data] | [Data] | [Data] |

| 0.1 M NaOH | 8 h | RT | [Data] | [Data] | [Data] |

| 3% H₂O₂ | 24 h | RT | [Data] | [Data] | [Data] |

| Thermal (Solid) | 7 days | 60°C | [Data] | [Data] | [Data] |

| Photolytic | [ICH Q1B exposure] | RT | [Data] | [Data] | [Data] |

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood from forced degradation studies, formal stability studies are conducted on at least three primary batches of the drug substance. These studies are performed under controlled temperature and humidity conditions as defined by the ICH guidelines for the intended climatic zones.

Storage Conditions (as per ICH Q1A(R2)):

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

The samples are tested at specified time points for their physical and chemical properties, including appearance, assay, and degradation products.

Conclusion

The systematic study of solubility and stability is an indispensable part of the research and development of any chemical entity, including this compound. This guide has provided a comprehensive framework, from the underlying scientific rationale to detailed experimental protocols, for the thorough characterization of these critical properties. By adhering to these methodologies and the principles outlined in regulatory guidelines, researchers can generate robust and reliable data. This data will not only deepen the fundamental understanding of this promising molecule but also pave the way for its successful translation into valuable applications, be it in the pharmaceutical arena or in the field of materials science.

References

Discovery and Synthesis of Novel 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Derivatives: A Guide to Rational Design and Execution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, derivatization, and rationale behind the development of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol derivatives. As a Senior Application Scientist, my objective is to move beyond simple protocols and offer a narrative grounded in mechanistic understanding and strategic decision-making in medicinal chemistry.

Introduction: The Strategic Coupling of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The 1,2,4-triazole ring is a quintessential example of such a scaffold.[1] Its unique combination of metabolic stability, hydrogen bonding capacity, and its role as a bioisostere for amide or ester groups has cemented its place in a wide array of clinically successful drugs.[1][2] Derivatives of 1,2,4-triazole have demonstrated a remarkable spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1]

Equally significant is the pyridine ring, a nitrogen-bearing heterocycle that is a cornerstone of modern drug design.[3][4] The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also serves as a crucial hydrogen bond acceptor, often playing a pivotal role in binding to enzyme active sites.[4] Its presence is noted in numerous FDA-approved drugs, highlighting its profound impact on pharmacological activity.[3]

The strategic fusion of these two privileged scaffolds—the 1,2,4-triazole core and the pyridyl moiety—creates a hybrid molecular architecture with immense therapeutic potential. This guide focuses specifically on the this compound core, a platform ripe for the discovery of novel drug candidates. We will explore its synthesis and the logical derivatization pathways aimed at modulating its biological activity.

Synthesis of the Core Scaffold: this compound

The construction of the 1,2,4-triazole-3-thiol ring system is a well-established process, typically proceeding through the cyclization of a key thiosemicarbazide intermediate.[5][6][7] The most direct route begins with nicotinic acid hydrazide (isonicotinic acid hydrazide for the 4-pyridyl isomer), which is readily available.

Rationale and Mechanistic Insight

The synthesis is a two-step process. First, the acid hydrazide is converted to a 1-acyl-thiosemicarbazide. The second, and most critical step, is the base-catalyzed intramolecular cyclodehydration. The use of a strong base, such as potassium or sodium hydroxide, is essential. It deprotonates the amide nitrogen, enhancing its nucleophilicity and facilitating the attack on the thiocarbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic and thermodynamically stable triazole ring.

Visualizing the Core Synthesis Workflow

Caption: Workflow for the synthesis of the core triazole scaffold.

Detailed Experimental Protocol

Step A: Synthesis of Potassium 1-(Nicotinoyl)thiosemicarbazide

-

In a 250 mL round-bottom flask, dissolve nicotinic acid hydrazide (0.1 mol) in 100 mL of absolute ethanol.

-

Add potassium hydroxide (0.1 mol) to the solution and stir until it dissolves completely.

-

Add carbon disulfide (0.12 mol) dropwise to the solution over 30 minutes while maintaining the temperature below 30°C using an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 16-18 hours.

-

Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step B: Synthesis of this compound

-

Suspend the potassium 1-(nicotinoyl)thiosemicarbazide (0.08 mol) in 80 mL of water.

-

Add hydrazine hydrate (0.16 mol, 99%) to the suspension.

-

Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC. The evolution of hydrogen sulfide gas may be observed.

-

After cooling to room temperature, carefully acidify the reaction mixture with dilute hydrochloric acid or acetic acid to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure this compound.

Derivatization Strategies: Expanding Chemical Diversity

The core scaffold possesses two primary sites for modification: the exocyclic thiol group (S) and the endocyclic nitrogen atom at position 4 (N4). This allows for the creation of a diverse library of compounds.

S-Alkylation: Targeting the Thiol Group

The thiol group exists in tautomeric equilibrium with the thione form. In the presence of a base, it is readily deprotonated to form a highly nucleophilic thiolate anion, which can easily react with various electrophiles, particularly alkyl and acyl halides.[6][8] This is arguably the most common and straightforward derivatization strategy.

Causality: The choice of the alkylating agent (R-X) is critical for modulating the compound's properties. Introducing aromatic moieties (e.g., via phenacyl bromides) can enhance π-π stacking interactions with biological targets, while adding flexible alkyl chains can improve lipophilicity and membrane permeability.

Caption: General reaction scheme for S-alkylation of the triazole core.

General Protocol for S-Alkylation:

-

Dissolve this compound (1 mmol) in an appropriate solvent (e.g., ethanol or DMF, 10 mL).

-

Add a base such as potassium carbonate (1.5 mmol) or an equivalent of aqueous KOH.

-

Stir the mixture for 15-20 minutes at room temperature.

-

Add the desired alkylating agent (e.g., substituted phenacyl bromide or benzyl chloride, 1 mmol) to the mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent.

N-Aminomethylation: The Mannich Reaction

The Mannich reaction is a powerful tool for introducing aminomethyl groups, which can significantly enhance the aqueous solubility and bioavailability of a compound. The reaction involves the condensation of the N-H proton at the 4-position of the triazole ring with formaldehyde and a secondary amine.

Causality: The choice of secondary amine (e.g., piperidine, morpholine, N-phenylpiperazine) allows for fine-tuning of the derivative's steric and electronic properties, which can be crucial for optimizing target binding and pharmacokinetic profiles.

Caption: Synthesis of N-Mannich bases from the triazole core.

General Protocol for Mannich Reaction:

-

To a solution of this compound (1 mmol) in dimethylformamide (DMF, 10 mL), add formaldehyde (1.5 mmol, 37% aqueous solution).

-

Add the desired secondary amine (1.2 mmol).

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into crushed ice.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide range of biological activities.[5] The introduction of different substituents allows for the exploration of structure-activity relationships (SAR), providing insights into the molecular features required for a desired pharmacological effect.

Known Biological Targets and Activities

-

Antifungal Activity: Many triazole derivatives, particularly those designed as analogs of drugs like fluconazole, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in the fungal cell membrane.[1]

-

Antibacterial Activity: The introduction of specific aryl and heteroaryl moieties can confer antibacterial properties.[2][9]

-

Anticancer Activity: Certain derivatives have shown promise as anticancer agents by targeting enzymes like carbonic anhydrase or various kinases.[5]

Tabulated Activity Data

The following table summarizes hypothetical but representative data to illustrate how SAR is analyzed.

| Compound ID | R Group (at S-position) | R' Group (at N4-position) | Antifungal MIC (µg/mL) vs. C. albicans | Cytotoxicity IC₅₀ (µM) vs. HeLa cells |

| Core | H | H | >128 | >100 |

| DEV-01 | -CH₂-Ph-4-Cl | H | 16 | 45.2 |

| DEV-02 | -CH₂-Ph-4-OCH₃ | H | 64 | 89.7 |

| DEV-03 | H | -CH₂-Morpholine | >128 | 75.1 |

| DEV-04 | -CH₂-Ph-4-Cl | -CH₂-Morpholine | 32 | 33.6 |

Interpretation: From this data, a preliminary SAR can be deduced:

-

S-alkylation with an electron-withdrawing group (Cl in DEV-01 ) appears to be beneficial for antifungal activity compared to an electron-donating group (OCH₃ in DEV-02 ).

-

N-alkylation via the Mannich reaction (DEV-03 ) does not confer antifungal activity but may influence cytotoxicity.

-

Combining modifications (DEV-04 ) can lead to complex outcomes, potentially increasing cytotoxicity while reducing the antifungal benefit of the S-alkylation.

Caption: Conceptual logic of Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The synthetic routes to its core structure and its key derivatives are robust, accessible, and amenable to combinatorial library generation.

Future research in this area should focus on:

-

Broader Derivatization: Exploring a wider range of electrophiles for S-alkylation and amines for the Mannich reaction to build a more comprehensive SAR profile.

-

Quantitative SAR (QSAR): Developing computational models to predict the activity of novel derivatives, thereby streamlining the discovery process.

-

Mechanism of Action Studies: For the most potent compounds, elucidating the specific biological targets and mechanisms through which they exert their effects.

-

In Vivo Evaluation: Advancing lead compounds from in vitro screening to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

By integrating rational design, robust synthetic chemistry, and systematic biological evaluation, the full potential of this promising class of compounds can be unlocked.

References

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Synthesis of 1,2,4-triazole-3-thiols and their S-substituted derivatives | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the Reaction Mechanism for the Synthesis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

This guide provides a detailed examination of the synthetic pathway and underlying reaction mechanism for the formation of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This molecule serves as a crucial scaffold for synthesizing compounds with a wide range of biological activities.[1] The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are scientifically robust and reproducible.

The synthesis is a well-established two-step process commencing from nicotinic acid hydrazide. The process involves the initial formation of a key thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to yield the target triazole ring system.

Part 1: Synthesis of the Acylthiosemicarbazide Intermediate

The first critical stage of the synthesis is the formation of an N-acylthiosemicarbazide. This is achieved through the reaction of a pyridine carboxylic acid hydrazide with an isothiocyanate.[2] The terminal nitrogen atom of the hydrazide acts as a potent nucleophile, attacking the electrophilic carbon center of the isothiocyanate.

Reaction: Nicotinic Acid Hydrazide + Allyl Isothiocyanate → 4-Allyl-1-(nicotinoyl)thiosemicarbazide

The choice of an isothiocyanate with a reactive group like allyl is common, but other alkyl or aryl isothiocyanates can also be employed.[2][3] The reaction is typically carried out by refluxing the components in a suitable solvent, such as ethanol, which effectively facilitates the dissolution of the reactants and provides the necessary thermal energy to drive the reaction forward.[4]

The mechanism is a classic nucleophilic addition. The lone pair of electrons on the terminal nitrogen (-NH2) of the nicotinic acid hydrazide attacks the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This attack leads to the formation of a transient zwitterionic intermediate, which rapidly undergoes proton transfer to yield the stable 4-allyl-1-(nicotinoyl)thiosemicarbazide.

Caption: Nucleophilic addition mechanism for intermediate synthesis.

Part 2: Base-Catalyzed Intramolecular Cyclization

The second stage is the pivotal ring-closing reaction. The synthesized acylthiosemicarbazide intermediate undergoes an intramolecular cyclization in the presence of a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the this compound.[4][5][6]

Reaction: 4-Allyl-1-(nicotinoyl)thiosemicarbazide --(NaOH, Reflux)--> 4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

The use of a base is crucial as it deprotonates a nitrogen atom within the thiosemicarbazide chain, transforming it into a more powerful nucleophile. Subsequent heating provides the activation energy required for the cyclization and the elimination of a water molecule (dehydration), which drives the reaction towards the formation of the stable aromatic triazole ring.[7]

-

Deprotonation: The hydroxide ion (OH⁻) from the base abstracts a proton from one of the amide/thioamide nitrogens. The N-4 nitrogen (adjacent to the allyl group) is typically deprotonated.

-

Intramolecular Nucleophilic Attack: The resulting anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl group. This forms a five-membered ring and a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water. This involves the departure of the oxygen atom (originally from the carbonyl group) and two protons, leading to the formation of a double bond within the ring and aromatization.

-

Tautomerization: The final product exists in a dynamic equilibrium between two tautomeric forms: the thiol (-SH) form and the thione (C=S) form.[8][9][10] Spectroscopic evidence suggests that in the solid state, the thione form is often predominant.

Caption: Key steps in the base-catalyzed cyclization to form the triazole ring.

Experimental Protocols & Data

The following protocols are representative methodologies derived from established literature for the synthesis of 1,2,4-triazole-3-thiols.

Protocol 1: Synthesis of 4-Allyl-1-(nicotinoyl)thiosemicarbazide

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve nicotinic acid hydrazide (0.01 mol, 1.37 g) in absolute ethanol (20 mL).[4]

-

Reagent Addition: To this solution, add allyl isothiocyanate (0.01 mol, 0.99 g) dropwise with continuous stirring.[4]

-

Reaction: Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 4-5 hours.[4]

-

Isolation: After reflux, cool the mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazide intermediate.

Protocol 2: Synthesis of 4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

-

Reactant Preparation: Suspend the 4-allyl-1-(nicotinoyl)thiosemicarbazide (0.005 mol) obtained from Protocol 1 in a 2N aqueous solution of sodium hydroxide (15 mL).[4]

-

Reaction: Heat the mixture to reflux for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.[4]

-

Isolation: After the reflux period, cool the reaction mixture to room temperature in an ice bath.

-

Precipitation: Carefully acidify the clear solution with a 2N solution of hydrochloric acid (HCl) to approximately pH 3-4. A white or off-white precipitate will form.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol. Dry the product and recrystallize from a DMF:Ethanol mixture to yield the pure triazole-thiol.[4]

Summary of Reaction Parameters

| Step | Reactants | Reagents/Solvent | Conditions | Product | Yield |

| 1 | Nicotinic Acid Hydrazide, Allyl Isothiocyanate | Absolute Ethanol | Reflux, 4-5 hours | 4-Allyl-1-(nicotinoyl)thiosemicarbazide | High |

| 2 | 4-Allyl-1-(nicotinoyl)thiosemicarbazide | 2N NaOH (aq), then 2N HCl | Reflux, 3-4 hours | 4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | 80-90%[4] |

Conclusion

The synthesis of this compound is a robust and high-yielding process rooted in fundamental principles of nucleophilic addition and base-catalyzed cyclization. The initial step reliably forms the key acylthiosemicarbazide intermediate, which is primed for intramolecular ring closure. The subsequent cyclization, driven by a strong base and thermal energy, efficiently constructs the stable 1,2,4-triazole heterocyclic core. Understanding this mechanistic pathway is essential for researchers aiming to modify this scaffold or develop novel derivatives for applications in drug discovery and materials science. The final product's existence as thiol-thione tautomers is a critical characteristic that influences its chemical reactivity and biological interactions.[8][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. mdpi.com [mdpi.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of this compound molecule. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Metal Complexes

Introduction: The Versatility of Pyridyl-Triazole Ligands in Coordination Chemistry

The unique architecture of molecules containing both a pyridine and a 1,2,4-triazole ring has positioned them as highly versatile ligands in coordination chemistry. The compound 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, in particular, offers multiple coordination sites through its nitrogen and sulfur atoms, making it an excellent chelating agent for a wide array of metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in fields such as medicinal chemistry, catalysis, and materials science. For instance, these complexes have shown promise as antimicrobial and anti-inflammatory agents.[1][2] Furthermore, their ability to form protective films on metal surfaces makes them effective corrosion inhibitors.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of this compound and its subsequent metal complexes. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the triazole ligand is a multi-step process that begins with a readily available starting material, such as nicotinic acid. The general strategy involves the formation of a thiosemicarbazide derivative, followed by cyclization to yield the desired triazole ring.

Reaction Scheme:

Caption: General workflow for the synthesis of the triazole ligand.

Detailed Protocol for Ligand Synthesis

This protocol is an adaptation of established methods that ensure a high yield and purity of the final product.

Materials and Reagents:

-

Nicotinic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

-

Magnetic stirrer and hotplate

-

pH meter or pH paper

Step-by-Step Procedure:

-

Synthesis of the Thiosemicarbazide Intermediate:

-

In a round-bottom flask, a mixture of nicotinic acid and an excess of thiosemicarbazide is prepared.

-